

# A Comprehensive Technical Guide to the Physical and Chemical Properties of Cinnamyl Propionate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cinnamyl propionate

Cat. No.: B7804193

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## Introduction

**Cinnamyl propionate** (3-phenyl-2-propen-1-yl propanoate) is an organic ester recognized for its characteristic sweet, fruity, and balsamic aroma. This compound is a significant component in the fragrance and flavor industries and is also explored for various applications in scientific research. This technical guide provides an in-depth overview of the core physical and chemical properties of **cinnamyl propionate**, detailed experimental protocols for its characterization, and a workflow for its synthesis and analysis.

## Core Physical and Chemical Properties

The fundamental properties of **cinnamyl propionate** are summarized below. These values are critical for its application in research and development, enabling accurate modeling, formulation, and quality control.

## Data Presentation: Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Formula	C <sub>12</sub> H <sub>14</sub> O <sub>2</sub>	[1][2]
Molecular Weight	190.24 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Sweet, fruity, spicy, balsamic	[3]
Boiling Point	288-289 °C at 760 mmHg	[4]
Density	1.029-1.034 g/cm <sup>3</sup> at 25 °C	[1]
Refractive Index (n <sup>20</sup> /D)	1.532-1.537	[1]
Solubility	Insoluble in water; miscible in ethanol and fixed oils.	[1]
Vapor Pressure	0.003 mmHg at 20 °C	[4]
Flash Point	>100 °C (>212 °F)	[4]
logP (o/w)	3.150 (estimated)	[4]
Acid Value	≤ 1.0 mg KOH/g	[4]
CAS Number	103-56-0	[5]

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **cinnamyl propionate** are crucial for reproducible research. The following sections outline standard experimental protocols.

### Synthesis of Cinnamyl Propionate via Fischer Esterification

Fischer esterification is a classic method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.[6]

Materials:

- Cinnamyl alcohol
- Propionic acid
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ) or other acid catalyst (e.g., p-toluenesulfonic acid)[7]
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Diethyl ether (or other suitable extraction solvent)
- 5% Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated sodium chloride (brine) solution
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard glassware

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, combine cinnamyl alcohol and a molar excess of propionic acid (to drive the equilibrium towards the product).[8]
- Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 1-2 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[8][9]
- Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute the mixture with diethyl ether.
- Washing: Wash the organic layer sequentially with:
  - Water to remove the excess alcohol.

- 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted propionic acid (caution: CO<sub>2</sub> evolution).[8]
- Saturated brine solution to reduce the solubility of the organic product in the aqueous phase.[8]
- Drying and Evaporation: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter to remove the drying agent.[9]
- Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude **cinnamyl propionate** can be further purified by vacuum distillation to obtain the final product.

## Characterization Protocols

1. Boiling Point Determination (Thiele Tube Method) This micro-method is suitable for determining the boiling point of small liquid samples.[10]

- Sample Preparation: Fill a small test tube (Durham tube) to about half-full with **cinnamyl propionate**. Invert a sealed-end capillary tube and place it inside the test tube.[10]
- Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Heating: Place the assembly in a Thiele tube containing mineral oil. Heat the side arm of the Thiele tube gently.[10]
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until the bubbling is rapid and continuous.[10]
- Measurement: Remove the heat. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.[10]

2. Density Measurement Density is determined by measuring the mass of a known volume of the liquid.

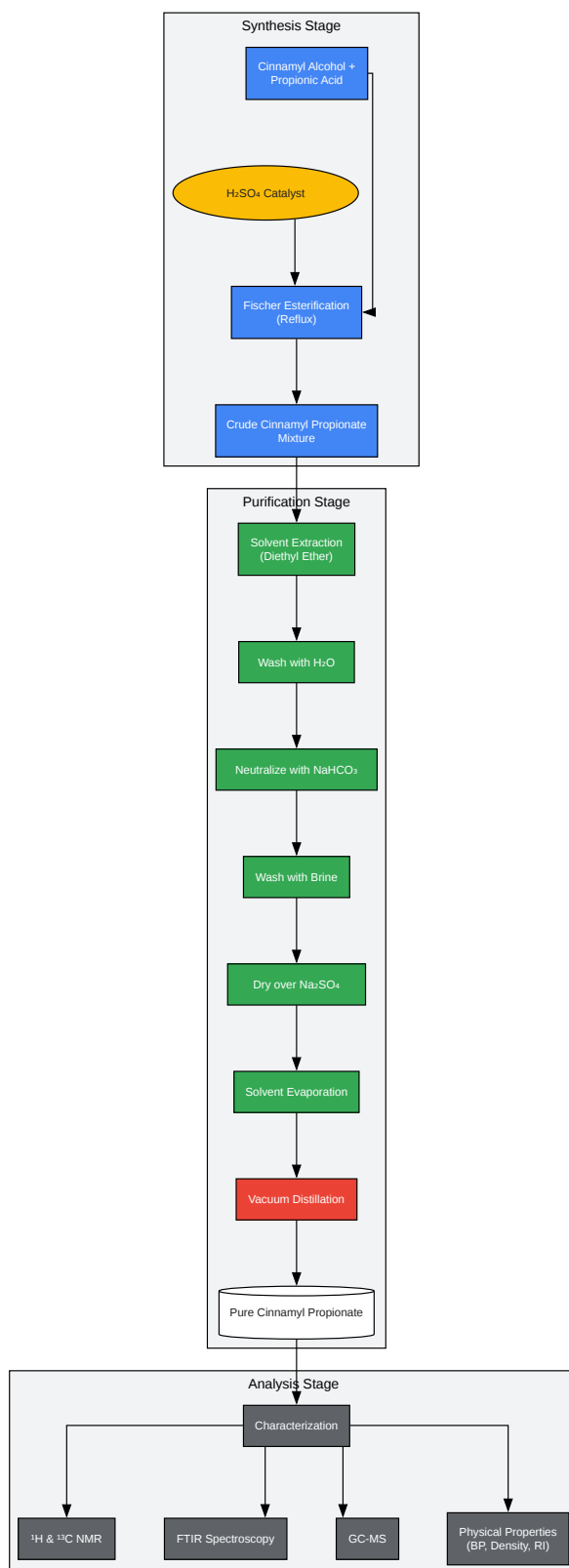
- Mass Measurement: Weigh a clean, dry pycnometer (specific gravity bottle) or a graduated cylinder on an analytical balance.

- Volume Measurement: Fill the container with **cinnamyl propionate** to a precisely known volume.
  - Final Mass: Weigh the container with the liquid.
  - Calculation: The density is calculated by dividing the mass of the liquid (final mass - initial mass) by its volume.
3. Refractive Index Measurement A refractometer is used to measure the extent to which light is bent as it passes through the liquid.
- Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
  - Sample Application: Place a few drops of **cinnamyl propionate** onto the prism of the refractometer.
  - Measurement: Close the prism and allow the temperature to stabilize (typically 20 °C). Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
  - Reading: Read the refractive index value from the instrument's scale.
4. Spectroscopic Analysis
- <sup>1</sup>H NMR Spectroscopy: A study by D'Amelia and Kreth provides specific parameters for the analysis of **cinnamyl propionate**. A 400 MHz NMR spectrometer was used to obtain the spectrum of the neat liquid. The analysis was conducted with 24 scans and a relaxation time of 8-10 seconds.<sup>[11]</sup> The resulting spectrum shows a characteristic triplet for the methyl protons at approximately 1.07 ppm.<sup>[11][12]</sup>
  - FTIR Spectroscopy: The same study utilized an ATR-FTIR spectrometer. Approximately 20 µL of the sample was placed between the anvil and the diamond crystal. The analysis was performed with 48 scans at a resolution of 2 cm<sup>-1</sup>.<sup>[11]</sup> The spectrum is characterized by a strong carbonyl (C=O) stretch around 1733 cm<sup>-1</sup> and unique absorbance bands in the fingerprint region, notably at 1080 cm<sup>-1</sup> and 1347 cm<sup>-1</sup>.<sup>[11][13]</sup>

- Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, a dilute solution of **cinnamyl propionate** in a volatile solvent (e.g., hexane or dichloromethane) is prepared.<sup>[14]</sup><sup>[15]</sup> The sample is injected into the GC, which separates it from any impurities. Typical GC programs involve a temperature ramp (e.g., starting at 60°C and increasing to 250°C) to elute the compound.<sup>[15]</sup> The mass spectrometer then fragments the molecule, providing a unique mass spectrum that confirms its identity and purity.

## Mandatory Visualization

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of **cinnamyl propionate**.



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Synthesis, Purification, and Analysis Workflow for **Cinnamyl Propionate**.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical and Chemical Properties of Cinnamyl Propionate]. BenchChem, [2025]. [Online PDF]. Available



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